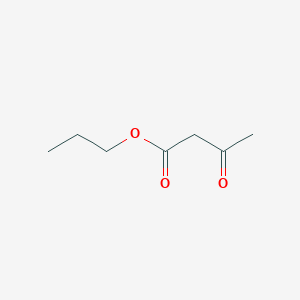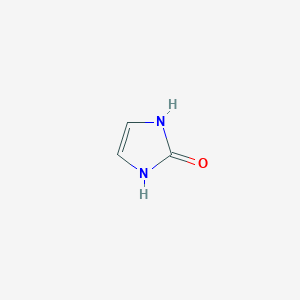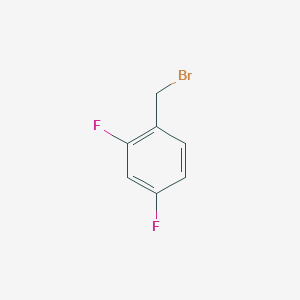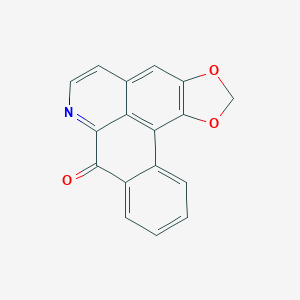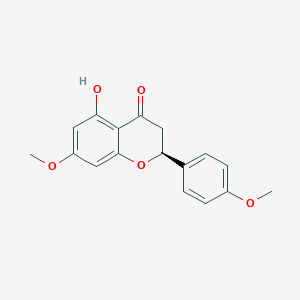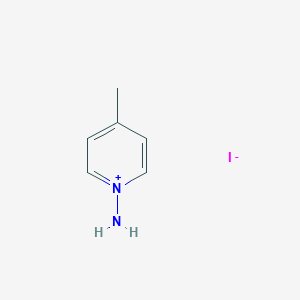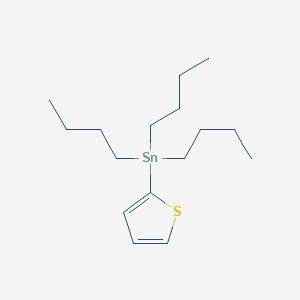
1,2,3,4-Cyclobutanetetracarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives, including those related to 1,2,3,4-Cyclobutanetetracarboxylic acid, often involves enantiodivergent synthetic sequences and photochemical [2+2] cycloaddition reactions. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthesis, showcasing the cyclobutane ring's role as a structure-promoting unit in both monomers and dimers (Izquierdo et al., 2005). Additionally, solid-state photochemical [2+2] cycloaddition reactions have been used for the stereoselective synthesis of cyclobutane derivatives, demonstrating the influence of anions in controlling the stereochemistry of the resulting compounds (Kole et al., 2010).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been extensively studied, revealing the presence of strong intramolecular hydrogen bonds and cis-trans conformational equilibria. For instance, the structural study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate highlighted a slightly distorted square-planar arrangement of the cyclobutane ring, stabilized by hydrogen bonds and van der Waals interactions (Shabir et al., 2020).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, including ring opening, Hofmann rearrangement, and isomerization. The synthesis and structural analysis of compounds like 2-aminocyclobutane-1-carboxylic acid and its hydroxy derivatives highlight the versatility of cyclobutane derivatives in chemical synthesis (Chang et al., 2018).
Applications De Recherche Scientifique
Synthesis of Uranyl Ion Complexes : It's utilized in synthesizing various uranyl ion complexes, leading to different dimensions and topologies in framework structures (P. Thuéry, Youssef Atoini, J. Harrowfield, 2019).
Rigid Beta-Peptides Structure : This compound acts as a structural-promoting unit in highly rigid beta-peptides, providing significant rigidity in both solution and gas phases (Sandra Izquierdo et al., 2005).
Synthesis of Methanoglutamic Acids : It plays a role in the synthesis of cis and trans 2,7-methanoglutamic acids through the addition of hydrazoic acid or benzylamine to certain bicyclobutanes (Y. Gaoni, 1988).
Formation of Markownikoff-Krestownikoff Acid : The synthesis starting from pentaerythritol revealed the mechanism of the formation of Markownikoff-Krestownikoff acid (D. H. Deutsch, 1951).
Component in Methanobacterium thermoautotrophicum H : This acid is a major component of the small-molecule pool in Methanobacterium thermoautotrophicum H under optimal growth conditions (A. Gorkovenko et al., 1994).
Formation of Metal–Organic Frameworks : It forms complexes with alkali metal ions, crystallizing as three-dimensional frameworks, where cation coordination number and ligand denticity increase from lighter to heavier cations (P. Thuéry, 2014).
Creation of Metal Coordination Polymers : The hydrothermal reaction with Cd(NO3)2 4H2O yields the first CBTC-containing metal coordination polymer with a three-dimensional framework (Junhua Luo et al., 2004).
Nickel(II) Complex Assembly : It self-assembles with nickel(II) complex to form 1D coordination and 2D hydrogen-bonded polymer (Ki-Young Choi, I. Lim, 2012).
Uranyl–Organic Frameworks : The reaction with uranyl nitrate under hydrothermal conditions results in various two- and three-dimensional frameworks (P. Thuéry, B. Masci, 2008).
Synthesis Optimization : The optimal conditions for its synthesis involve specific concentrations and temperatures, highlighting the delicate balance required in its production (Wu Su-fang, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxylic acid | |
CAS RN |
53159-92-5, 720-21-8 | |
| Record name | NSC 131453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53159-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC102999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


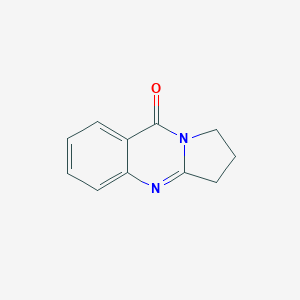
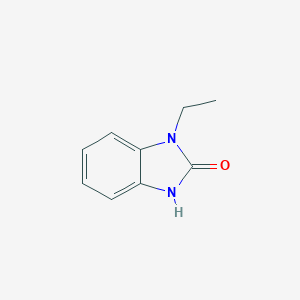
![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
